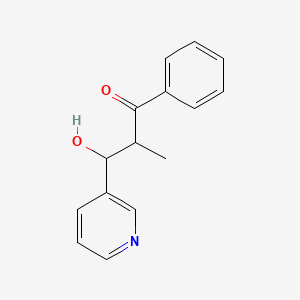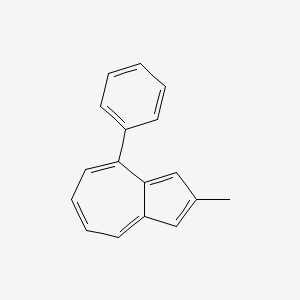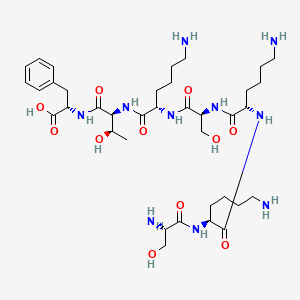![molecular formula C17H14O3 B12585833 Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate CAS No. 634202-66-7](/img/structure/B12585833.png)
Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate is a chemical compound with the molecular formula C17H14O3. It is known for its unique structure, which includes a phenoxymethyl group attached to a phenyl ring, further connected to a prop-2-ynoate moiety.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 4-(phenoxymethyl)benzaldehyde and methyl propiolate.
Reaction Conditions: The reaction is usually carried out under basic conditions, using a base like potassium carbonate (K2CO3) in an organic solvent such as dimethylformamide (DMF).
Procedure: The 4-(phenoxymethyl)benzaldehyde is reacted with methyl propiolate in the presence of the base, leading to the formation of the desired product through a nucleophilic addition-elimination mechanism.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the product by optimizing reaction parameters such as temperature, pressure, and reactant concentrations .
Análisis De Reacciones Químicas
Types of Reactions
Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in the formation of alcohols.
Substitution: The phenoxymethyl group can undergo nucleophilic substitution reactions with nucleophiles like amines or thiols, forming new derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in aqueous or acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in dry ether.
Substitution: Nucleophiles like amines in the presence of a base such as triethylamine (TEA).
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Amino or thio derivatives
Aplicaciones Científicas De Investigación
Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of novel therapeutic agents.
Industry: It is utilized in the production of specialty chemicals and materials, including polymers and coatings .
Mecanismo De Acción
The mechanism of action of Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate involves its interaction with specific molecular targets and pathways:
Comparación Con Compuestos Similares
Similar Compounds
- Methyl 3-(3-methylphenyl)prop-2-enoate
- Methyl 3-(4-methoxyphenyl)prop-2-ynoate
- Methyl 3-(4-chlorophenyl)prop-2-ynoate
Uniqueness
Methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate stands out due to its unique phenoxymethyl group, which imparts distinct chemical and physical properties.
Propiedades
Número CAS |
634202-66-7 |
|---|---|
Fórmula molecular |
C17H14O3 |
Peso molecular |
266.29 g/mol |
Nombre IUPAC |
methyl 3-[4-(phenoxymethyl)phenyl]prop-2-ynoate |
InChI |
InChI=1S/C17H14O3/c1-19-17(18)12-11-14-7-9-15(10-8-14)13-20-16-5-3-2-4-6-16/h2-10H,13H2,1H3 |
Clave InChI |
BQTJUPZJMMPBTR-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C#CC1=CC=C(C=C1)COC2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


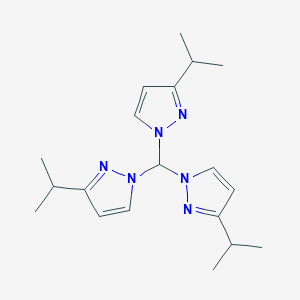
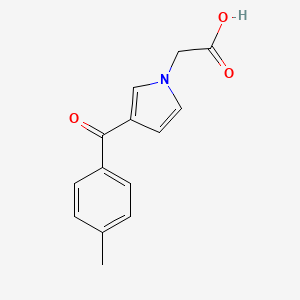

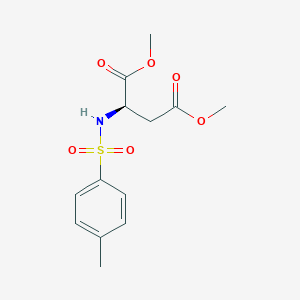


![(2S)-2-amino-3-[2-(2-hydroxyethoxy)ethoxy]propanoic acid;hydrochloride](/img/structure/B12585783.png)
![(1E)-N'-(3-Methyl[1,2]oxazolo[5,4-b]pyridin-4-yl)ethanimidamide](/img/structure/B12585788.png)
![3-Bromo-5-[3-(methoxymethoxy)phenyl]-2,4-dimethylthiophene](/img/structure/B12585795.png)
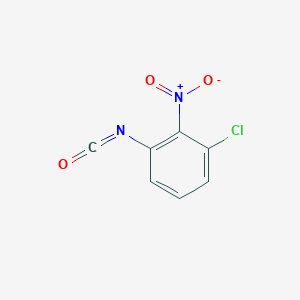
![N-(8,8a-Dihydrocyclopenta[i][1,3,5,7,2,4,6,8]tetrathiatetrazecin-2-yl)-4-methylbenzamide](/img/structure/B12585813.png)
